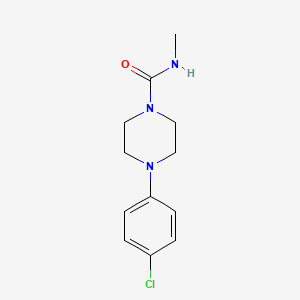

![molecular formula C17H14N2O2S B4630594 5-[3-(苯甲氧基)苯亚甲基]-2-亚氨基-1,3-噻唑烷-4-酮](/img/structure/B4630594.png)

5-[3-(苯甲氧基)苯亚甲基]-2-亚氨基-1,3-噻唑烷-4-酮

描述

The compound belongs to the class of thiazolidinones, a significant category of heterocyclic compounds known for their diverse pharmacological activities and chemical properties. Thiazolidinones serve as core structures for the development of various bioactive and functional materials. They have been extensively studied for their synthetic versatility and their role in generating compounds with significant biological activities.

Synthesis Analysis

The synthesis of thiazolidinone derivatives generally involves the condensation of appropriate aldehydes with thiazolidinone under various conditions. In the context of similar compounds, Mahmoud et al. (2011) described the synthesis of 5-arylmethylene-2-imino-thiazolidin-4-one derivatives through reactions involving α-cyano-cinnamonitrile or ethyl-α-cyano-cinnamate with 2-imino-thiazolidine, leading to products that could undergo further transformations into various derivatives based on the reactants used (Mahmoud et al., 2011).

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives, including the benzylidene linkage, is crucial for their biological activity. The planarity and electronic distribution within the molecule can significantly affect its reactivity and interaction with biological targets. Studies, such as those by Kosma et al. (2012), often use X-ray crystallography to elucidate the precise molecular structure, showcasing the importance of the spatial arrangement of atoms and substituents (Kosma et al., 2012).

Chemical Reactions and Properties

Thiazolidinone derivatives engage in various chemical reactions, highlighting their versatility. These reactions include condensation with amine to form imidazolidinones, reaction with hydrazine to yield dimeric products, and transformation into thiazolones upon treatment with piperidine. The reactivity towards Grignard reagents and active methylene compounds further diversifies the chemical landscape of these compounds (Mahmoud et al., 2011).

科学研究应用

抗菌和抗氧化活性

一项研究重点介绍了 5-亚氨基或 5-酰亚甲基取代的 1,3-噻唑烷-4-酮衍生物的合成,展示了它们的抗菌和抗氧化活性。这些化合物,特别是那些具有 5-羰基亚甲基取代的化合物,表现出显着的抗氧化特性。在合成的化合物中,在 C-5 位置具有亚烷基酰胺基团的化合物表现出最高的抗菌活性,表明这些结构在开发抗菌剂方面的潜力 (Üngören 等人,2015)。

抗菌功效

另一项研究工作合成了新的 2-亚氨基-3-[羧酰胺邻羟基苯基]-5-芳基亚甲基-4-噻唑烷酮衍生物,评估了它们对革兰氏阳性和革兰氏阴性细菌的抗菌活性。研究发现,5-芳基亚甲基部分显着增强了这些化合物的抗菌特性,某些衍生物对金黄色葡萄球菌和大肠杆菌等细菌表现出优异的活性 (Patel 等人,2010)。

抗炎和镇痛特性

对 4-噻唑烷酮的研究还发现了它们作为 5-脂氧合酶和环氧合酶的双重抑制剂的潜力,对消炎和镇痛应用具有影响。一项研究发现了一种在炎症大鼠模型中具有有效双重抑制活性和口服有效性的化合物,这表明开发新型抗炎药的一个有希望的途径 (Unangst 等人,1994)。

油应用的抗氧化剂

噻唑烷酮衍生物已被检查其作为油应用中抗氧化剂的效率,某些化合物在提高局部基础油的氧化稳定性方面显示出有希望的结果。这项研究表明这些化合物除了生物医学应用之外,还具有工业用途 (Mohammed 等人,2019)。

中枢神经系统活动

此外,噻唑烷酮衍生物因其在中枢神经系统 (CNS) 上的潜在活性而被探索,一些化合物在体内表现出单胺氧化酶抑制活性和各种 CNS 活性。这表明这些化合物在开发中枢神经系统疾病治疗方面的潜力 (Tripathi 等人,1993)。

属性

IUPAC Name |

(5E)-2-amino-5-[(3-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S/c18-17-19-16(20)15(22-17)10-13-7-4-8-14(9-13)21-11-12-5-2-1-3-6-12/h1-10H,11H2,(H2,18,19,20)/b15-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICHCDPSODWUCLP-XNTDXEJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=C3C(=O)N=C(S3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C/3\C(=O)N=C(S3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorophenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4630516.png)

![2,3,4,5,6-pentafluoro-N-[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B4630544.png)

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B4630553.png)

![N-benzyl-4-{2-[(3,5-dimethylphenoxy)acetyl]hydrazino}-4-oxobutanamide](/img/structure/B4630555.png)

![4-[(allylamino)sulfonyl]-N-(4-methylphenyl)benzamide](/img/structure/B4630563.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea](/img/structure/B4630564.png)

![methyl 8-(4-chlorophenyl)-7-ethyl-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4630571.png)

![N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4630579.png)

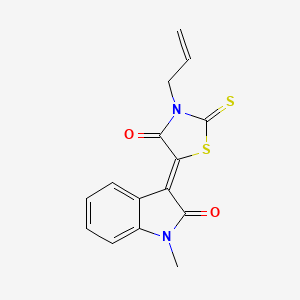

![3-[3-(2-nitrophenoxy)propyl]-5,5-diphenyl-2,4-imidazolidinedione](/img/structure/B4630596.png)

![N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}cyclopropanamine hydrochloride](/img/structure/B4630604.png)

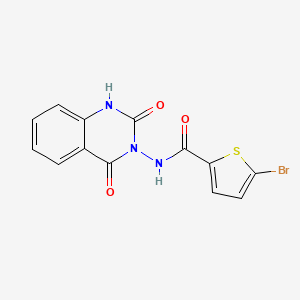

![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4630618.png)